

An In-depth Technical Guide to Ethyl Succinyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl succinyl chloride*

Cat. No.: B7885017

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl succinyl chloride**, a significant chemical intermediate in organic and pharmaceutical chemistry. It details the molecule's structural and physicochemical properties, outlines key experimental protocols for its synthesis, and illustrates its structure and reaction pathway through clear, specified diagrams.

Physicochemical and Structural Data

Ethyl succinyl chloride, also known by its IUPAC name ethyl 4-chloro-4-oxobutanoate, is a reactive compound widely used as a building block in the synthesis of more complex molecules.^{[1][2]} Its utility stems from the presence of two distinct reactive sites: an acyl chloride and an ester group. The compound is a colorless to light yellow liquid and is sensitive to moisture.^{[1][3][4][5][6][7]}

Table 1: Physicochemical Properties of **Ethyl Succinyl Chloride**

Property	Value	References
Molecular Formula	C ₆ H ₉ ClO ₃	[1][3][4][5][8]
Molecular Weight	164.59 g/mol	[3][4][5][8][9]
CAS Number	14794-31-1	[3][4][5][8]
Appearance	Clear colorless to yellow liquid	[1][3][4][5][6]
Boiling Point	88-90 °C @ 11 mmHg	[3][4][5][8]
Density	1.155 g/mL at 25 °C	[4][5][10]
Refractive Index	n _{20/D} 1.437	[1][4][5]
Flash Point	84 °C (184 °F)	[5][7][8]
Solubility	Soluble in Chloroform, Ethyl Acetate	[6]
Storage Conditions	Store at 2-8°C under inert gas; Moisture Sensitive	[5][7][10]

Molecular Structure

The structure of **ethyl succinyl chloride** features a four-carbon chain with an ethyl ester at one end and an acyl chloride at the other. This bifunctional nature allows for selective reactions and makes it a versatile reagent in organic synthesis.

Caption: Molecular structure of **Ethyl Succinyl Chloride**.

Experimental Protocols: Synthesis

The most common method for synthesizing **ethyl succinyl chloride** is through the reaction of monoethyl succinate with a chlorinating agent, typically thionyl chloride (SOCl₂).[4][11][12]

Below are detailed protocols derived from established procedures.

Protocol 1: Synthesis using Thionyl Chloride in Dichloromethane[4][6]

- Objective: To synthesize **ethyl succinyl chloride** from monoethyl succinate using thionyl chloride as the chlorinating agent and dichloromethane as the solvent.

- Materials:

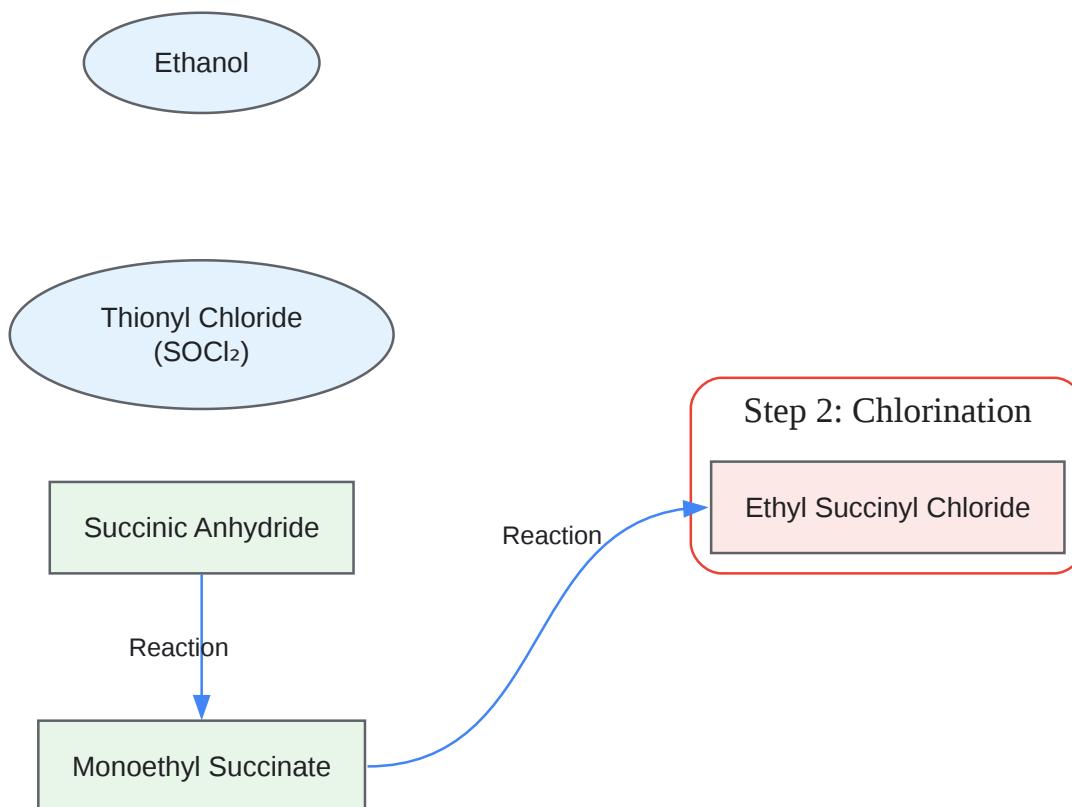
- Monoethyl succinate (116.8 g, 0.8 mol)
- Thionyl chloride (104 g, 0.88 mol)
- Dichloromethane (300 mL)
- N,N-dimethylformamide (DMF) (0.8 g, catalytic amount)
- Reaction flask equipped with a reflux condenser and nitrogen inlet

- Procedure:

- To a reaction flask, add monoethyl succinate, dichloromethane, and thionyl chloride.
- Under a nitrogen atmosphere, add the catalytic amount of N,N-dimethylformamide.
- Heat the mixture to reflux (approximately 38°C) and maintain stirring for 5 hours.
- Monitor the reaction until completion (e.g., cessation of gas evolution).
- Upon completion, the resulting solution of **ethyl succinyl chloride** in dichloromethane is obtained. The product can be purified by distillation under reduced pressure.[11][12]
- Expected Yield: Approximately 95% (124 g).[4]

Protocol 2: Solvent-Free Synthesis with Thionyl Chloride[11][12]

- Objective: To prepare **ethyl succinyl chloride** by direct reaction of monoethyl succinate with excess thionyl chloride without an additional solvent.


- Materials:

- Monoethyl succinate (e.g., 127.2 g, 0.714 mol)
- Thionyl chloride (e.g., 104 mL, 1.428 mol; molar ratio of ~2:1 to the substrate)
- Reaction flask with a dropping funnel and condenser

- Procedure:
 - Add monoethyl succinate to the reaction flask.
 - While maintaining the reaction temperature between 25-30°C, add thionyl chloride dropwise.
 - After the addition is complete, heat the mixture to 80-100°C.
 - Continue heating until the evolution of gas (SO₂ and HCl) ceases, indicating the reaction is complete.
 - Stop heating and allow the mixture to cool.
 - Purify the crude product by vacuum distillation, collecting the fraction at 87-90°C / 11 mmHg.
- Expected Yield: 95-97%.[\[11\]](#)

Synthesis Workflow

The synthesis of **ethyl succinyl chloride** from succinic anhydride involves a two-step process. First, succinic anhydride is reacted with ethanol to form monoethyl succinate. Second, the monoethyl succinate is chlorinated using thionyl chloride.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis pathway for **Ethyl Succinyl Chloride**.

Applications in Research and Development

Ethyl succinyl chloride is a key intermediate in the synthesis of various high-value chemicals. Its applications include:

- **Pharmaceutical Synthesis:** It serves as a precursor for active pharmaceutical ingredients (APIs).^[2] For example, it has been used in the synthesis of succinate prodrugs of curcuminoids and as an intermediate for erythromycin ethylsuccinate.^{[4][9]}
- **Polymer Chemistry:** It is used to create polymer-supported bifunctional catalysts.^{[4][6]}

- Organic Synthesis: It acts as a building block for creating succinimidyl esters, such as the succinimidyl ester of benzo(a)pyrene.[4][6]

This guide provides foundational information for professionals working with **ethyl succinyl chloride**. For safety and handling information, always consult the appropriate Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A12734.22 [thermofisher.com]
- 2. nbinno.com [nbino.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Ethyl Succinyl Chloride | 14794-31-1 [chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Ethyl Succinyl Chloride CAS#: 14794-31-1 [m.chemicalbook.com]
- 7. Ethyl Succinyl Chloride | 14794-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 14794-31-1 CAS | ETHYL SUCCINYL CHLORIDE | Acid Halides | Article No. 3754P [lobachemie.com]
- 9. uvabsorbers.com [uvabsorbers.com]
- 10. Ethyl Succinyl Chloride CAS No.:14794-31-1 Supplier China [qinmuhchem.com]
- 11. CN102126952A - Preparation method of ethyl succinyl chloride - Google Patents [patents.google.com]
- 12. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Succinyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7885017#ethyl-succinyl-chloride-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com